molecular formula C11H18O2 B14689915 (1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid CAS No. 31752-75-7

(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid

Katalognummer: B14689915
CAS-Nummer: 31752-75-7
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: VPWKANNPMWMMJJ-RKDXNWHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid is a chiral compound with a unique structure that includes a cyclohexene ring substituted with a tert-butyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid can be achieved through several methodsThe reaction conditions typically involve the use of strong acids or bases, along with specific catalysts to control the stereochemistry of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactors have been employed to introduce the tert-butyl group efficiently, making the process more sustainable and scalable .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted cyclohexene derivatives, depending on the specific reaction and conditions employed.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved often include the modulation of enzymatic activity or receptor signaling, leading to the desired biological or chemical effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and selectivity in various reactions. This makes it a valuable compound in asymmetric synthesis and other specialized applications .

Eigenschaften

CAS-Nummer

31752-75-7

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

(1R,2R)-2-tert-butylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C11H18O2/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h5,7-9H,4,6H2,1-3H3,(H,12,13)/t8-,9-/m1/s1

InChI-Schlüssel

VPWKANNPMWMMJJ-RKDXNWHRSA-N

Isomerische SMILES

CC(C)(C)[C@@H]1C=CCC[C@H]1C(=O)O

Kanonische SMILES

CC(C)(C)C1C=CCCC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.